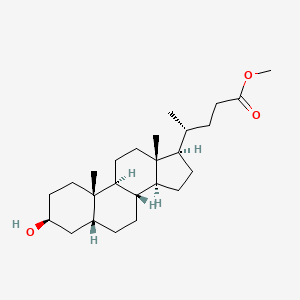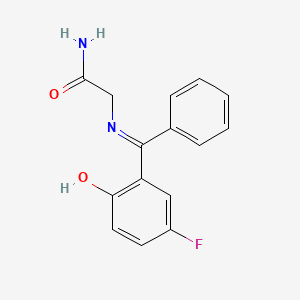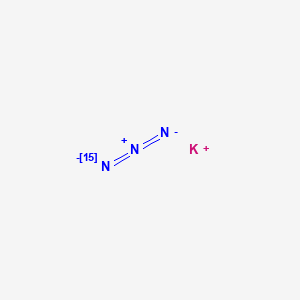
3beta-Hydroxy-5beta-cholan-24-oic acid Methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3beta,5beta)-3-hydroxycholan-24-oate is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a methyl ester of a hydroxycholan, which is a type of bile acid. Bile acids are synthesized in the liver from cholesterol and play a significant role in the emulsification of dietary fats.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3beta,5beta)-3-hydroxycholan-24-oate typically involves the esterification of the corresponding bile acid. The process begins with the isolation of the bile acid, followed by its conversion to the methyl ester using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of Methyl (3beta,5beta)-3-hydroxycholan-24-oate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl (3beta,5beta)-3-hydroxycholan-24-oate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl (3beta,5beta)-3-hydroxycholan-24-oate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in the metabolism and transport of bile acids.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of Methyl (3beta,5beta)-3-hydroxycholan-24-oate involves its interaction with bile acid receptors and transporters. It is absorbed in the intestine and transported to the liver, where it is involved in the emulsification and absorption of dietary fats. The compound acts by binding to specific receptors, such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and transport.
類似化合物との比較
Similar Compounds
Cholic acid: Another bile acid with similar properties but different functional groups.
Chenodeoxycholic acid: A bile acid with two hydroxyl groups.
Deoxycholic acid: A bile acid with one less hydroxyl group compared to cholic acid.
Uniqueness
Methyl (3beta,5beta)-3-hydroxycholan-24-oate is unique due to its specific esterified form, which affects its solubility and reactivity. This esterification can influence its absorption and metabolism compared to other bile acids.
特性
CAS番号 |
5405-42-5 |
|---|---|
分子式 |
C25H42O3 |
分子量 |
390.6 g/mol |
IUPAC名 |
methyl (4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17-,18+,19+,20-,21+,22+,24+,25-/m1/s1 |
InChIキー |
YXZVCZUDUJEPPK-ARCWCCGYSA-N |
異性体SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |
正規SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)








![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)

